Sweroside

描述

瑞香苷是一种天然存在的环烯醚萜苷,存在于多种植物中,特别是龙胆科植物中。 它在草药中因其潜在的治疗特性而被传统使用,包括抗氧化、抗糖尿病和神经保护活性 .

科学研究应用

瑞香苷具有广泛的科学研究应用:

化学: 用作环烯醚萜苷研究中的参考化合物。

生物学: 研究其在植物代谢和防御机制中的作用。

医学: 探索其潜在的治疗效果,包括抗氧化、抗糖尿病和神经保护活性。 .

工业: 用于开发天然保健品和补充剂.

作用机制

瑞香苷通过各种分子靶点和途径发挥作用:

抗氧化活性: 瑞香苷清除活性氧,减少氧化应激并保护细胞免受损害。

抗糖尿病活性: 它抑制α-淀粉酶和葡萄糖苷酶等酶,减少碳水化合物的分解并降低血糖水平。

神经保护活性: 瑞香苷调节神经递质系统并抑制乙酰胆碱酯酶等酶,提供神经保护

生化分析

Biochemical Properties

Sweroside interacts with several enzymes, proteins, and other biomolecules. It has shown antioxidant and inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and tyrosinase . It also demonstrated inhibitory activities against α-amylase and glucosidase, enzymes involved in carbohydrate metabolism . It did not show inhibitory effects on acetylcholinesterase (AChE) .

Cellular Effects

This compound has been reported to have various effects on cells. For instance, it has been found to alleviate inflammation in lipopolysaccharide (LPS)-induced RAW264.7 cells . It inhibited cell proliferation, suppressed pro-inflammatory cytokines, and promoted anti-inflammatory cytokines .

Molecular Mechanism

Molecular docking studies of this compound on the active sites of the aforementioned enzymes, in addition to NADPH oxidase, revealed good binding affinities of this compound to these enzymes mainly through hydrogen bonds and van der Waals interactions . This suggests that this compound exerts its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

Further in vivo and clinical studies are required to understand the long-term effects of this compound on cellular function .

Dosage Effects in Animal Models

In a study involving zebrafish, this compound was given by immersion once daily for 8 days, along with scopolamine to cause anxiety and memory loss . The treatment with this compound significantly improved the scopolamine-induced decrease of the cholinergic system activity and brain oxidative stress

Metabolic Pathways

It has shown inhibitory activities against α-amylase and glucosidase, enzymes involved in carbohydrate metabolism . This suggests that this compound may influence metabolic pathways related to carbohydrate metabolism.

准备方法

合成路线和反应条件

瑞香苷可以通过提取和纯化过程从如尖瓣山香等植物中分离出来。 分离包括使用甲醇和水等溶剂,然后使用色谱技术来纯化化合物 .

工业生产方法

瑞香苷的工业生产通常涉及从植物来源进行大规模提取。 该过程包括收获植物材料、干燥和研磨,然后使用溶剂提取和使用高效液相色谱等技术进行纯化 .

化学反应分析

反应类型

瑞香苷会经历各种化学反应,包括:

氧化: 瑞香苷可以被氧化以形成不同的产物,具体取决于所使用的氧化剂。

还原: 还原反应可以改变糖苷键或环烯醚萜结构。

取代: 瑞香苷可以进行取代反应,特别是在糖苷部分.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠等还原剂。

取代: 各种亲核试剂可以在温和条件下用于取代反应.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致醛或羧酸的形成,而还原会导致醇的形成 .

相似化合物的比较

类似化合物

獐牙菜苷: 另一种具有抗胆碱作用的环烯醚萜苷。

龙胆苦苷: 以其保肝特性而闻名。

对映马钱子苷酸: 一种具有多种生物活性的裂环烯醚萜苷

瑞香苷的独特性

瑞香苷因其广泛的生物活性而独一无二,包括其强大的抗氧化、抗糖尿病和神经保护作用。 它能够与多个分子靶点相互作用,使其成为科学研究和潜在治疗应用中的通用化合物 .

属性

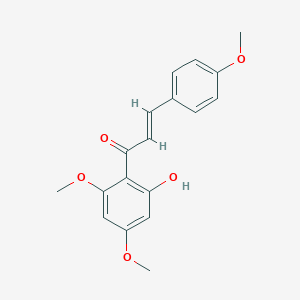

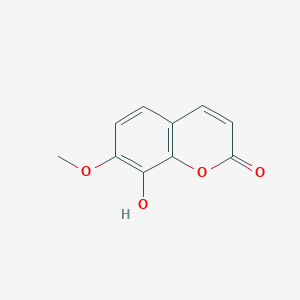

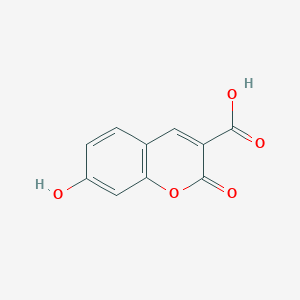

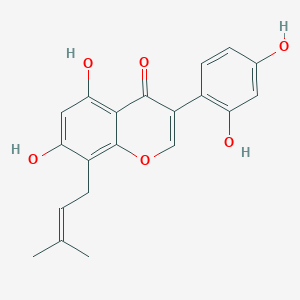

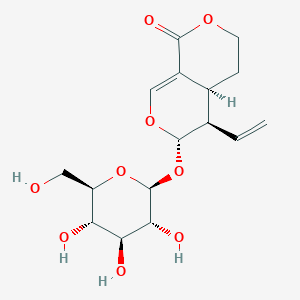

IUPAC Name |

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJGJMKGNMDJCI-ZASXJUAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161955 | |

| Record name | Sweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-86-2 | |

| Record name | (-)-Sweroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sweroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWEROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of sweroside, and how does its interaction with these targets influence downstream signaling pathways?

A1: this compound interacts with various molecular targets, leading to diverse downstream effects. One key target is the Sirtuin1 (SIRT1) enzyme. This compound activates SIRT1 [, ], which subsequently deacetylates p65 NF-κB, a key regulator of inflammation. This deacetylation inhibits the NF-κB signaling pathway [], contributing to this compound's anti-inflammatory effects. Additionally, this compound, via SIRT1 activation, promotes FOXO1 signaling []. This compound has also been observed to modulate the Akt/BAD signaling pathway. It stimulates the phosphorylation of Akt, leading to the upregulation of BAD (Bcl-2-associated death promoter) and the inhibition of apoptosis []. Furthermore, this compound can inhibit the Keap1/Nrf2 axis []. By inhibiting Keap1, this compound promotes Nrf2 nuclear translocation, leading to the activation of antioxidant defense mechanisms [].

Q2: What is the chemical structure of this compound?

A2: this compound is a secoiridoid glucoside. Its structure comprises a glucose moiety attached to a secoiridoid aglycone. The full chemical name for this compound is (1S,4aS,5S,6S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-one.

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H22O11, and its molecular weight is 390.34 g/mol.

Q4: What spectroscopic techniques are commonly employed for the structural elucidation of this compound?

A4: Various spectroscopic techniques are used to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are frequently used to elucidate the complete structure of this compound and its metabolites [, ]. Two-dimensional NMR techniques further aid in determining connectivities and stereochemistry.

- Mass Spectrometry (MS): High-resolution mass spectrometry, such as UHPLC/Q-TOF-MS (Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry), plays a crucial role in identifying this compound and its metabolites in biological samples [, ]. Analysis of fragmentation patterns provides insights into the structure.

Q5: What are the key pharmacological effects of this compound demonstrated in in vitro and in vivo studies?

A5: this compound exhibits a range of pharmacological activities, including:

- Anti-inflammatory effects: this compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and VCAM-1 [, , ]. It also inhibits the activation of the NLRP3 inflammasome, a crucial component of the inflammatory response [, ].

- Antioxidant effects: It effectively reduces reactive oxygen species (ROS) generation and enhances the activity of antioxidant enzymes like SOD (superoxide dismutase) and GSH (glutathione peroxidase) [, ].

- Anti-apoptotic effects: this compound protects cells from apoptosis by activating the Akt/BAD pathway [, ] and preserving mitochondrial membrane potential [].

- Anticancer effects: In vitro studies show that this compound inhibits the growth and induces apoptosis in various cancer cell lines, including glioblastoma [] and prostate cancer cells [].

Q6: What are the potential therapeutic applications of this compound being investigated?

A6: Based on its pharmacological profile, this compound is being investigated for potential therapeutic applications in various diseases, including:

- Diabetic nephropathy (DN): this compound shows promising results in alleviating DN progression in mouse models. It reduces proteinuria, attenuates podocyte injury, and decreases glomerular damage [].

- Myocardial ischemia-reperfusion (IR) injury: Pretreatment with this compound protects against myocardial IR injury in both cellular and ex vivo models. It reduces infarct size, improves cardiac function, and inhibits oxidative stress and pyroptosis [].

- Non-alcoholic steatohepatitis (NASH): this compound demonstrates potential in ameliorating NASH in a mouse model by suppressing NLRP3 inflammasome activation, reducing liver inflammation, and decreasing triglyceride accumulation and fibrosis [].

- Aconitine-induced cardiotoxicity: this compound exhibits protective effects against aconitine-induced cardiotoxicity in H9c2 cardiomyoblast cells by maintaining calcium homeostasis, stabilizing mitochondrial membrane potential, and inhibiting autophagy/apoptosis [].

- Sepsis-induced myocardial injury: this compound, particularly when delivered via mesenchymal stem cell-derived exosomes, attenuates myocardial injury in a rat model of sepsis by modulating oxidative stress and apoptosis [].

Q7: Are there any known cases of resistance to this compound in the context of its anticancer activity?

A7: The available research does not provide specific information regarding the development of resistance to this compound in cancer cells. Further investigation is needed to determine if resistance mechanisms exist and, if so, how they might be overcome.

Q8: What is the oral bioavailability of this compound?

A8: this compound exhibits low oral bioavailability, with studies reporting an absolute bioavailability of approximately 0.31% in rats [].

Q9: What are the primary routes of metabolism and excretion of this compound in animal models?

A9: Research indicates that a significant portion of this compound is excreted unchanged in the feces []. In rats, this compound undergoes both phase I and phase II metabolism, with the aglycone of this compound and its glucuronide conjugate being identified as the principal circulating metabolites []. Metabolic transformations include reduction, N-heterocyclization, and N-acetylation after deglycosylation [].

Q10: Which analytical methods are commonly employed for the quantification of this compound in biological samples?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for the quantification of this compound. These methods include:

- HPLC-UV: HPLC coupled with ultraviolet detection is routinely employed for analyzing this compound in various matrices, including plant materials [, , , ], plasma [], and bile [].

- HPLC-MS/MS: For enhanced sensitivity and selectivity, especially in complex biological samples like plasma, HPLC coupled with tandem mass spectrometry (MS/MS) is utilized [].

Q11: Is there any information on the toxicity profile of this compound?

A11: While this compound generally exhibits a favorable safety profile in preclinical studies, comprehensive toxicological data are limited. Some studies suggest potential toxicity at high concentrations []. Rigorous safety assessments, including long-term toxicity studies, are necessary to determine its safety profile fully.

Q12: What strategies are being explored to enhance the bioavailability and therapeutic efficacy of this compound?

A12: To address the low bioavailability of this compound, researchers are investigating several strategies:

- Nanoparticle Formulation: Encapsulating this compound in nanoparticles has shown promise in improving its stability and delivery to target tissues. For example, this compound nanoparticles demonstrated enhanced anticancer activity against prostate cancer bone metastasis compared to free this compound [].

- Exosome-Based Delivery: Functionalizing mesenchymal stem cell-derived exosomes with this compound has been explored as a means to enhance its targeted delivery to cardiomyocytes, showing promising results in mitigating sepsis-induced myocardial injury [].

Q13: What is known about the stability of this compound?

A13: Limited information is available regarding the stability of this compound under various storage conditions. Further research is needed to evaluate its stability profile comprehensively, which is crucial for developing stable and effective formulations.

Q14: Are there any known drug-drug interactions associated with this compound?

A14: Currently, there is limited information available on specific drug-drug interactions involving this compound. Thorough investigations are needed to assess its potential for interactions with other medications.

Q15: What is the historical context of this compound use in traditional medicine?

A15: this compound is found in various plants traditionally used for medicinal purposes in different cultures. For example:

- Swertia pseudochinensis Hara: This plant, rich in this compound, has a long history of use in traditional Chinese medicine for treating liver disorders [].

- Pterocephalus hookeri: This plant, containing this compound as a major constituent, has been used in traditional Chinese medicine for treating rheumatoid arthritis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。